1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
Nomenclature and Chemical Identity
1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid represents a specific member of the dihydropyridine carboxylic acid family, characterized by its systematic nomenclature that precisely describes the substitution pattern and functional groups present within the molecular structure. The compound's name follows International Union of Pure and Applied Chemistry conventions, indicating the presence of methyl groups at positions 1 and 6 of the dihydropyridine ring system, an oxo group at position 2, and a carboxylic acid functional group at position 3. Related compounds within this structural class include 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, which carries the Chemical Abstracts Service registry number 51727-05-0 and molecular formula C8H9NO3. The molecular weight of these dimethyl-substituted dihydropyridine carboxylic acids typically ranges around 167.16 grams per mole, reflecting the consistent structural framework despite positional variations in substituent placement.
The structural identity of this compound can be precisely defined through its molecular formula C8H9NO3, which indicates the presence of eight carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms arranged in the characteristic dihydropyridine scaffold. Alternative nomenclature systems may refer to this compound as 1,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid, reflecting different approaches to describing the heterocyclic framework while maintaining chemical accuracy. The compound belongs to the broader category of substituted pyridones, specifically those containing carboxyl functionality, which represents an important class of nitrogen heterocycles with demonstrated synthetic utility.
Historical Context and Discovery
The historical development of dihydropyridine carboxylic acid derivatives traces back to fundamental advances in heterocyclic chemistry and the systematic exploration of pyridine-based molecular scaffolds. The broader class of dihydropyridines gained significant attention following Arthur Rudolf Hantzsch's pioneering work in 1881, which established the foundation for multi-component reactions involving aldehyde compounds, beta-keto esters, and nitrogen donors to produce dihydropyridine derivatives. This seminal contribution, known as the Hantzsch pyridine synthesis, provided researchers with reliable synthetic methodologies for accessing diverse dihydropyridine structures, subsequently enabling the development of numerous derivatives including carboxylic acid-containing variants. The evolution of these synthetic approaches has facilitated the preparation of increasingly complex substitution patterns, including the specific dimethyl and carboxylic acid functionalities found in compounds like this compound.
Research into 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives has intensified in recent decades, driven by recognition of their potential applications as drug precursors and ligand systems. Contemporary synthetic methodologies have expanded beyond classical approaches to include novel cycloisomerization reactions and advanced catalytic processes, enabling more efficient access to specific substitution patterns. The development of platinum-catalyzed cycloisomerization reactions has provided alternative pathways for constructing dihydropyridine frameworks, offering improved yields and enhanced substrate scope compared to traditional methods. These advances have contributed to the broader understanding of structure-activity relationships within the dihydropyridine class and have facilitated the systematic investigation of specific derivatives like this compound.
Importance in Heterocyclic Chemistry
The significance of this compound within heterocyclic chemistry stems from its position as a representative member of the nitrogen-containing heterocycle family, which constitutes fundamental building blocks in pharmaceutical and agrochemical industries. Heterocyclic structures are found in more than 90% of newly synthesized and marketed drugs, with nitrogen-containing variants like dihydropyridines demonstrating particularly valuable pharmacological profiles. The presence of the dihydropyridine scaffold in therapeutic agents reflects its ability to interact favorably with biological targets while maintaining appropriate physicochemical properties for drug development applications. Pyridine and dihydropyridine-containing compounds represent approximately 18% of nitrogen heterocyclic drugs approved by regulatory agencies, highlighting the clinical relevance of this structural class.
The specific substitution pattern present in this compound contributes to its utility as both a synthetic intermediate and a potentially bioactive molecule. The carboxylic acid functionality provides a reactive site for further chemical modifications, enabling the preparation of amide derivatives, ester variants, and other functionalized analogues that may exhibit enhanced biological activity or improved pharmacological properties. The methyl substituents at positions 1 and 6 influence the electronic properties of the heterocyclic system, potentially affecting both chemical reactivity and biological interactions. Research has demonstrated that modifications to the substitution pattern of dihydropyridine derivatives can significantly impact their pharmacological profiles, with specific substitutions enhancing cellular permeability, metabolic stability, and protein-binding characteristics.
Positioning within Dihydropyridine Derivatives Classification
This compound occupies a distinct position within the classification system of dihydropyridine derivatives, specifically as a member of the 1,2-dihydropyridine subclass rather than the more extensively studied 1,4-dihydropyridine variants. This classification distinction is important because 1,2-dihydropyridines and 1,4-dihydropyridines exhibit different chemical properties, synthetic accessibility, and biological activities. While 1,4-dihydropyridines are widely recognized for their role as calcium channel blockers and have achieved commercial success in cardiovascular therapeutics, 1,2-dihydropyridines represent a less explored but equally important class with unique structural features and potential applications. The positioning of unsaturation within the dihydropyridine ring system fundamentally affects the electronic distribution and chemical behavior of these compounds.
The classification of dihydropyridine derivatives can be further refined based on substitution patterns, with this compound representing a trisubstituted variant containing both alkyl and carboxyl functionalities. Analysis of approved pharmaceutical agents reveals that trisubstitution represents the most common substitution type for dihydropyridine-containing drugs, accounting for a significant proportion of clinically relevant compounds within this class. The specific combination of methyl groups and carboxylic acid functionality positions this compound within a subset of dihydropyridines that may serve as intermediates for further structural elaboration or as lead compounds for biological evaluation. The presence of the carboxylic acid group provides opportunities for conversion to various derivatives including esters, amides, and other functionalized variants that may exhibit distinct biological or chemical properties.
| Classification Parameter | This compound | Related Compounds |
|---|---|---|
| Ring System Type | 1,2-Dihydropyridine | 1,4-Dihydropyridine variants |
| Substitution Pattern | Trisubstituted | Mono-, di-, tetrasubstituted |
| Functional Groups | Methyl, oxo, carboxylic acid | Various alkyl, aryl, ester |
| Molecular Formula | C8H9NO3 | C8-C20 range typical |
| Molecular Weight | 167.16 g/mol | 150-400 g/mol range |
Properties
IUPAC Name |
1,6-dimethyl-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-5-3-4-6(8(11)12)7(10)9(5)2/h3-4H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVVNIRZCHXSGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80566730 | |
| Record name | 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-62-2 | |
| Record name | 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80566730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Dimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
General Synthetic Strategies
The synthesis of this compound typically involves multi-step organic reactions centered on the construction of the dihydropyridine ring and the introduction of functional groups at specific positions. The main approaches include:
- Cyclization of Meldrum’s acid derivatives with appropriate reagents to form the dihydropyridine core.
- Condensation reactions involving Meldrum’s acid, triethyl orthoformate, and amines or active methylene compounds.
- Hydrolysis and oxidation steps to introduce the carboxylic acid and oxo functionalities.
Specific Synthetic Route Example
One well-documented synthetic route involves the following steps:
- Formation of an intermediate: Meldrum’s acid reacts with triethyl orthoformate and aniline to yield 2,2-dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione.
- Cyclization and substitution: This intermediate undergoes reaction with active methylene nitriles or related compounds to form the dihydropyridine ring with methyl substitutions.
- Hydrolysis: Acidic or basic hydrolysis converts nitrile or ester groups into the carboxylic acid at position 3.
- Oxidation: Controlled oxidation introduces the ketone (oxo) group at position 2.
This method yields the target compound with moderate to good efficiency, depending on reaction conditions and purification steps.
One-Pot and Multicomponent Reactions
Recent advances include one-pot multicomponent reactions that streamline synthesis:
- Use of ethanol/HCl reflux conditions to promote cyclization and functional group formation in a single step.
- Introduction of methyl groups and carboxylic acid functionalities simultaneously.
- Yields reported around 67% under optimized conditions.
These methods reduce reaction time and simplify purification, making them attractive for industrial or large-scale synthesis.
Comparative Analysis of Preparation Methods
| Method | Key Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Meldrum’s acid condensation | Triethyl orthoformate, aniline, reflux | 50–70 | Well-established, versatile | Multi-step, requires purification |
| Hydrothermal synthesis | 100–180°C, sealed reactor, water | >80 | Green, high purity crystals | Requires specialized equipment |
| One-pot multicomponent reaction | EtOH/HCl reflux, 1 h, 80°C | ~67 | Simplified, time-efficient | May have side reactions |
| Nitrile hydrolysis + oxidation | Acidic/basic hydrolysis, oxidation | ~50 | Straightforward functionalization | Moderate yield, multiple steps |
Detailed Research Findings and Notes
- Reaction Yields: Hydrothermal methods tend to provide higher yields and better crystal quality compared to classical organic synthesis routes.
- Environmental Impact: Hydrothermal synthesis uses water as solvent, making it environmentally friendly compared to organic solvents used in other methods.
- Reaction Time: Hydrothermal reactions require longer times (24–72 h), whereas one-pot methods are faster but may compromise purity.
- Functional Group Tolerance: Meldrum’s acid-based methods allow for diverse substitutions, enabling structural modifications.
- Purification: Recrystallization and chromatographic techniques are commonly employed to isolate pure product.
Chemical Reactions Analysis
Types of Reactions
1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at the methyl or carboxylic acid positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, hydroxylated compounds, and other functionalized dihydropyridine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research has demonstrated that derivatives of 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibit antimicrobial properties. Studies have shown efficacy against various bacterial strains, suggesting potential use in developing new antibiotics .
- Anticancer Properties : Some studies indicate that this compound may have anticancer effects. It has been evaluated in vitro for its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines .
- Neuroprotective Effects : Preliminary research suggests that this compound may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. The mechanism is believed to involve the modulation of oxidative stress pathways .
Organic Synthesis Applications
- Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications leading to the synthesis of more complex molecules used in pharmaceuticals and agrochemicals .
- Synthesis of Heterocycles : This compound is utilized in the synthesis of heterocyclic compounds, which are essential in drug discovery due to their diverse biological activities. The ability to modify the pyridine ring opens pathways for creating novel therapeutic agents .
Material Science Applications
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Its functional groups allow for chemical bonding with other polymer components .
- Nanomaterials : Research indicates potential applications in nanotechnology, where this compound can be used to functionalize nanoparticles for targeted drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular functions. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Compounds:
This compound Substituents: Methyl groups at positions 1 and 6. Molecular Weight: 167.16 g/mol.
5-Bromo-1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Substituents: Bromine at position 5, methyl groups at 1 and 6.
- Molecular Weight: 262.06 g/mol.
- Properties: Enhanced reactivity for further functionalization (e.g., Suzuki coupling); bromine increases molecular polarity .
Molecular Weight: 153.14 g/mol. Properties: Reduced steric hindrance compared to 1,6-dimethyl analog; lower lipophilicity .
1-(4-Chlorophenyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
- Substituents: 4-Chlorophenyl at position 1, methyl at 4 and 6.
- Molecular Weight: 278.72 g/mol.
- Properties: Bulky aromatic substituent enhances binding to biological targets; used in plant growth regulation .
Physicochemical Properties
Notes:
- The 1,6-dimethyl derivative’s methyl groups increase steric hindrance, reducing solubility in water compared to non-methylated analogs.
- Bromine or chlorine substituents enhance molecular weight and polarity, affecting crystallization and purification .
Biological Activity
1,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (DMODPCA) is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of DMODPCA, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C₈H₉NO₃
- Molecular Weight : 167.16 g/mol
- CAS Number : 889939-62-2
The structure of DMODPCA features a pyridine ring with two methyl groups and a carboxylic acid functionality, which is crucial for its biological activity.
Biological Activity Overview
DMODPCA exhibits a range of biological activities, primarily due to its interaction with various enzymes and receptors. Key areas of interest include:
- Antimicrobial Activity : DMODPCA has shown promising results against several Gram-positive and Gram-negative bacteria. Studies indicate that it may inhibit bacterial growth by targeting DNA gyrase, similar to fluoroquinolone antibiotics .
- Anticancer Properties : Preliminary research suggests that DMODPCA may possess anticancer properties by inhibiting specific kinases involved in cell proliferation. For example, it has been reported to inhibit VEGFR-2 kinase, which plays a significant role in tumor angiogenesis .
The mechanisms through which DMODPCA exerts its biological effects include:
- Enzyme Inhibition : DMODPCA acts as an inhibitor for various enzymes, including kinases crucial for cancer progression.
- DNA Interaction : The compound's structure allows it to interact with DNA, potentially disrupting replication processes in bacteria and cancer cells.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that DMODPCA may influence ROS levels within cells, contributing to its antimicrobial and anticancer effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of DMODPCA:
Q & A
Basic: What are the standard synthetic routes for 1,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid?
Answer:
A common method involves acid-catalyzed cyclization of substituted pyridine precursors. For example, heating 4-methylpyridine derivatives in 50% sulfuric acid at 120°C for 8 hours initiates cyclization, yielding the dihydropyridine core. Post-reaction, neutralization with water precipitates the product, which is filtered and washed (65% yield). Structural confirmation is achieved via 1H-NMR (e.g., δ 13.33 ppm for COOH, δ 11.88 ppm for NH, and δ 8.30 ppm for aromatic protons) . Alternative routes include refluxing intermediates in ethanol/HCl mixtures to form carboxylate derivatives, followed by hydrolysis .
Basic: How is the keto-enol tautomerism of this compound characterized experimentally?
Answer:
Keto-enol equilibrium is resolved using multinuclear NMR and IR spectroscopy . For instance, 1H-NMR of the 1-benzyl derivative shows a sharp singlet at δ 14.46 ppm for the enolic -OH, while the keto form exhibits a downfield-shifted carbonyl signal (δ 163.6 ppm in 13C-NMR). IR absorption bands at 1722–1631 cm⁻¹ (C=O stretching) and 3450 cm⁻¹ (NH/OH) further distinguish tautomeric states . Comparative analysis with structurally similar compounds (e.g., δ 13.33 ppm for COOH in non-benzylated analogs) helps validate assignments .
Advanced: How can synthetic yields be optimized for derivatives with bulky substituents?
Answer:
Yields for sterically hindered derivatives improve via microwave-assisted synthesis or catalytic methods . For example, introducing electron-withdrawing groups (e.g., cyano or aryl) requires refluxing in polar aprotic solvents (DMF/DMSO) with Pd catalysts to enhance regioselectivity. A case study achieved 67% yield for a thieno[2,3-b]thiophene derivative using ethanol/HCl reflux, followed by recrystallization . Kinetic monitoring via HPLC or TLC ensures reaction completion before workup.
Advanced: What analytical strategies resolve contradictions in reported spectral data for dihydropyridine derivatives?
Answer:
Discrepancies in NMR or IR data often arise from solvent effects , tautomerism , or impurity profiles . A systematic approach includes:
- Variable-temperature NMR to assess tautomeric shifts.
- High-resolution mass spectrometry (HRMS) to confirm molecular purity.
- X-ray crystallography for unambiguous structural validation (e.g., bond lengths confirming keto vs. enol dominance) .
For example, conflicting δ 8.42 ppm (H-4,6) in DMSO-d6 versus δ 8.30 ppm in CDCl3 highlights solvent-dependent aromatic proton shifts .
Basic: What are the key solubility and stability considerations for this compound?
Answer:
The carboxylic acid group confers pH-dependent solubility : poorly soluble in water at neutral pH but soluble in alkaline buffers (e.g., pH >10). Stability studies show degradation under prolonged UV exposure or in strongly oxidizing conditions. Storage recommendations:
- Temperature : –20°C under inert gas.
- Solvent : DMSO or ethanol for long-term stability .
Data for analogs (e.g., 6-hydroxynicotinic acid) suggest similar behavior, with logP ~1.2 indicating moderate lipophilicity .
Advanced: How can computational modeling predict the biological activity of this compound?
Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, a HOMO energy of –6.2 eV for the dihydropyridine core suggests nucleophilic attack susceptibility. Molecular docking against targets like cyclooxygenase-2 (COX-2) or cannabinoid receptors (based on structural analogs ) identifies potential binding modes. ADMET predictions (e.g., SwissADME) assess permeability and metabolic stability, guiding lead optimization .
Basic: What chromatographic methods are suitable for purity analysis?
Answer:
Reverse-phase HPLC with a C18 column (acetonitrile/water + 0.1% TFA) resolves impurities. For example, a retention time of 8.2 min at 254 nm was reported for the parent compound . TLC (silica gel, ethyl acetate:hexane 3:7) with UV visualization at 366 nm provides rapid purity checks. LC-MS coupling confirms molecular identity via [M+H]+ or [M–H]– ions .
Advanced: How do substituents at the 1- and 6-positions influence electronic properties?
Answer:
Electron-donating groups (e.g., methyl at 1- and 6-positions) increase aromatic resonance stabilization , evidenced by upfield 1H-NMR shifts (δ 2.41 ppm for CH3). Conversely, electron-withdrawing groups (e.g., cyano) reduce electron density, shifting carbonyl IR peaks to higher wavenumbers (1722 cm⁻¹ vs. 1631 cm⁻¹ for unsubstituted analogs) . Hammett constants (σ) correlate substituent effects with reaction rates in nucleophilic substitutions.
Basic: What safety precautions are required when handling this compound?
Answer:
PPE (gloves, lab coat, goggles) is mandatory due to irritant properties. Emergency measures include:
- Inhalation : Move to fresh air; seek medical attention.
- Skin contact : Wash with soap/water for 15 minutes.
- Spill management : Absorb with inert material (sand, vermiculite) and dispose as hazardous waste . Toxicity data for analogs indicate LD50 >500 mg/kg (oral, rat), suggesting moderate acute toxicity .
Advanced: What strategies mitigate byproduct formation during carboxylation reactions?
Answer:
Byproducts (e.g., decarboxylated intermediates) are minimized via:
- Low-temperature carboxylation (–10°C) to suppress side reactions.
- Protecting group chemistry : Boc or ethyl ester protection of the carboxylic acid before functionalization .
For example, ethyl ester derivatives (e.g., ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate) are synthesized first, followed by hydrolysis to the free acid under controlled pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
